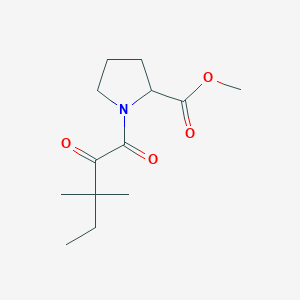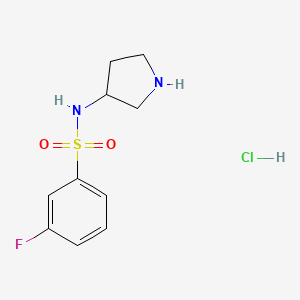![molecular formula C48H30F18Ni B12509685 Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel is a complex organometallic compound that features a nickel center coordinated to three ligands, each containing trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel typically involves the reaction of nickel salts with ligands containing trifluoromethyl groups. One common method is the coordination of nickel(II) chloride with 1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene under inert atmosphere conditions. The reaction is often carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures to ensure complete coordination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the trifluoromethyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Pharmaceuticals: The compound’s ability to form stable complexes makes it useful in drug development and delivery systems.
Environmental Chemistry: It is used in the study of environmental pollutants and their interactions with metal complexes.
Wirkmechanismus
The mechanism by which tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel exerts its effects involves the coordination of the nickel center to the trifluoromethyl ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Another compound with trifluoromethyl groups, used in similar catalytic applications.
1,3,5-Tris(4-amino-2-trifluoromethylphenoxy)benzene: A compound with trifluoromethyl groups, used in materials science and pharmaceuticals.
Uniqueness
Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel is unique due to its specific coordination environment and the presence of multiple trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material applications .
Eigenschaften
Molekularformel |
C48H30F18Ni |
|---|---|
Molekulargewicht |
1007.4 g/mol |
IUPAC-Name |
nickel;1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H; |
InChI-Schlüssel |
MPYIHPQSDZTTLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


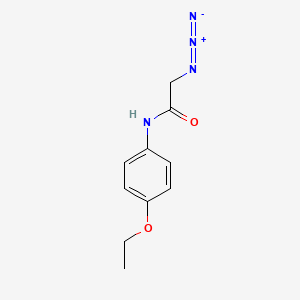

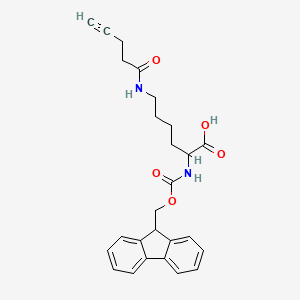
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
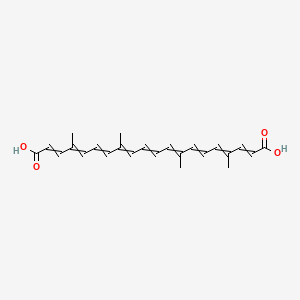
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
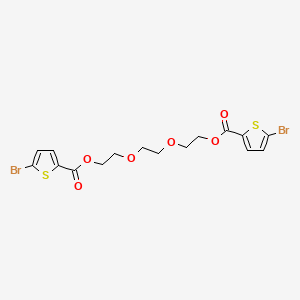
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
